molecular formula C18H23NO B14467964 1-(Quinolin-8-YL)nonan-1-one CAS No. 65826-84-8

1-(Quinolin-8-YL)nonan-1-one

Katalognummer: B14467964
CAS-Nummer: 65826-84-8
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: BBSNCGGHEFNVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-8-YL)nonan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N The structure of this compound consists of a quinoline ring attached to a nonanone chain

Vorbereitungsmethoden

The synthesis of 1-(Quinolin-8-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Synthetic Route:

    Starting Materials: Aniline derivative (quinoline precursor) and a nonanone derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.

    Procedure: The aniline derivative is reacted with the nonanone derivative under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and reusable catalysts, can also enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

1-(Quinolin-8-YL)nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

    Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Conditions: Typically carried out in acidic or basic media.

    Products: Oxidation of the nonanone chain can lead to the formation of carboxylic acids or ketones.

Reduction:

    Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Conditions: Reactions are usually performed in anhydrous solvents.

    Products: Reduction can convert the ketone group to an alcohol.

Substitution:

    Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

    Conditions: Reactions are typically carried out in the presence of a catalyst or under UV light.

    Products: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(Quinolin-8-YL)nonan-1-one has several applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex quinoline derivatives.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as an antimicrobial and antiviral agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

Wirkmechanismus

The mechanism of action of 1-(Quinolin-8-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors in biological systems. For example, quinoline derivatives can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.

Molecular Targets:

Vergleich Mit ähnlichen Verbindungen

    Quinoline: The parent compound with a simpler structure.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their potent antibacterial activity.

    Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness:

Eigenschaften

CAS-Nummer

65826-84-8

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

1-quinolin-8-ylnonan-1-one

InChI

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-13-17(20)16-12-8-10-15-11-9-14-19-18(15)16/h8-12,14H,2-7,13H2,1H3

InChI-Schlüssel

BBSNCGGHEFNVAD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)C1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.